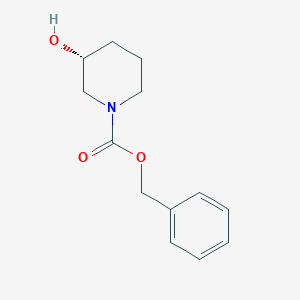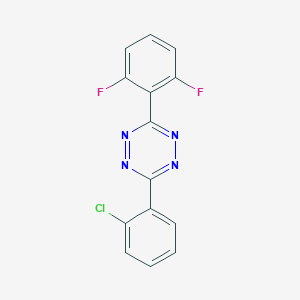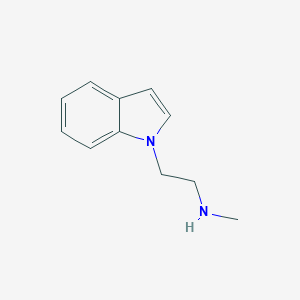
2-(1H-吲哚-1-基)-N-甲基乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-1-yl)-N-methylethanamine, also known as N-methyltryptamine, is a chemical compound belonging to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that are structurally similar to the amino acid tryptophan. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an ethylamine chain substituted with a methyl group.
科学研究应用
2-(1H-Indol-1-yl)-N-methylethanamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It is studied for its potential role as a neurotransmitter or neuromodulator in the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
The molecular formula of a similar compound has been reported , which could potentially provide insights into its pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The synthesized molecules of similar compounds have been examined for stokes shift from the non-polar to polar solvent, revealing a higher charge transfer character . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine can be achieved through several methods. One common approach involves the alkylation of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
- Dissolve tryptamine in an appropriate solvent, such as dimethylformamide.
- Add potassium carbonate to the solution to act as a base.
- Slowly add methyl iodide to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-Indol-1-yl)-N-methylethanamine may involve more efficient and scalable methods. One such method is the reductive amination of indole-3-acetaldehyde with methylamine. This process involves the following steps:
- Synthesize indole-3-acetaldehyde from indole through a formylation reaction.
- React indole-3-acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Isolate and purify the product using industrial-scale purification techniques.
化学反应分析
Types of Reactions
2-(1H-Indol-1-yl)-N-methylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under anhydrous conditions and result in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidation of 2-(1H-Indol-1-yl)-N-methylethanamine can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the compound can result in the formation of N-methyltryptamine or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted tryptamines, depending on the electrophile used.
相似化合物的比较
2-(1H-Indol-1-yl)-N-methylethanamine can be compared with other similar compounds, such as:
Tryptamine: The parent compound of the tryptamine class, which lacks the N-methyl substitution.
N,N-Dimethyltryptamine (DMT): A closely related compound with two methyl groups on the nitrogen atom.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with a methoxy group at the 5-position of the indole ring and two methyl groups on the nitrogen atom.
Uniqueness
The uniqueness of 2-(1H-Indol-1-yl)-N-methylethanamine lies in its specific structure, which includes a single methyl group on the nitrogen atom. This structural feature influences its pharmacological properties and distinguishes it from other tryptamine derivatives.
属性
IUPAC Name |
2-indol-1-yl-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBPLJUCVWGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
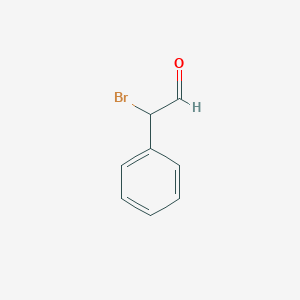
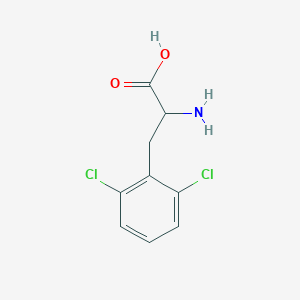
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
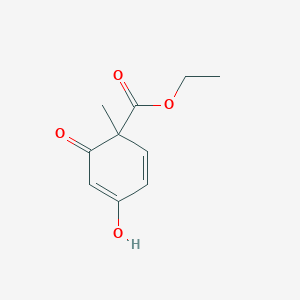
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)
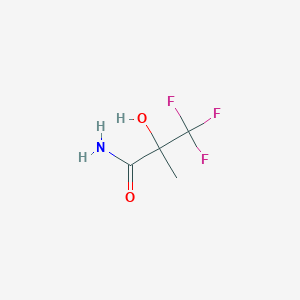
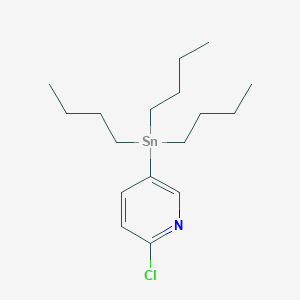
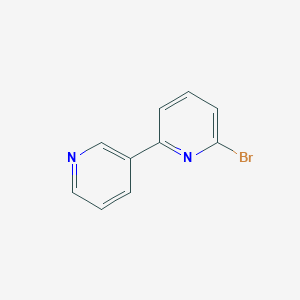
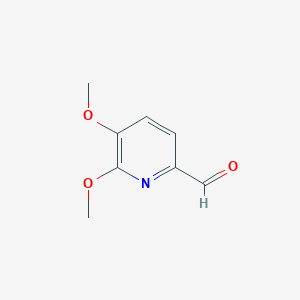

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
